molecular formula C4H11NO2S B062192 2-(Ethylsulfonyl)ethanamine CAS No. 173336-82-8

2-(Ethylsulfonyl)ethanamine

Cat. No. B062192
M. Wt: 137.2 g/mol
InChI Key: JMCWLZFPCMLCBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on closely related compounds includes the Gabriel-wise synthesis of 2-(4-fluorophenylsulfonyl)ethylamine, which showcases a method of obtaining high-purity sulfonyl ethylamine derivatives. This method involves substitution, oxidation, hydrazine, and acidification reactions, starting from ethanolammonia, yielding a total of 21.2% of the resultant compound. The structure was characterized using IR and 1H NMR under optimal conditions, demonstrating the synthetic accessibility of such sulfonamide compounds (Zhang Guang-gui, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex and varies based on the specific substituents and reaction conditions. An example is the novel lanthanide coordination polymers with a flexible disulfoxide ligand, which revealed different coordination modes and configurations of the sulfoxide groups, as established by single-crystal X-ray diffraction (Jian-Rong Li, X. Bu, R. Zhang, 2004). Such studies are crucial for understanding the molecular architecture and potential reactivity of sulfonamide derivatives.

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the aza-Michael addition approach was used for synthesizing N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via microwave green synthesis method, demonstrating the utility of sulfonamide compounds in organic synthesis and their reaction under green chemistry principles (Mohyeddine Al-qubati et al., 2020).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies focusing on specific sulfonamide compounds provide insights into these aspects, although direct references to 2-(Ethylsulfonyl)ethanamine are not available in the current literature.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, of sulfonamide derivatives can be inferred from research on similar compounds. For example, the synthesis and reactivity of compounds like 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a new versatile protecting and activating group for amine synthesis offer valuable information on the chemical behavior of sulfonamide groups in organic synthesis (Izumi Sakamoto et al., 2006).

Scientific Research Applications

Analytical Applications

Research by Read and Black (2004) presents a method for analyzing β-lyase metabolites of sulfur mustard in human urine, indicating its utility in toxicology and forensic analysis. This method uses liquid chromatography-positive ion electrospray-tandem mass spectrometry, highlighting the compound's role in detecting sulfur mustard exposure Analysis of β-Lyase Metabolites of Sulfur Mustard in Urine by Electrospray Liquid Chromatography-Tandem Mass Spectrometry.

Organic Synthesis

Wang et al. (2015) developed a rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles, leading to diverse compounds, including 2-(Ethylsulfonyl)ethanamine derivatives. This process underscores the compound's relevance in synthesizing indole and arylethylamine derivatives, demonstrating its versatility in organic synthesis Rhodium‐Catalyzed Hydrosilylation Reaction of N‐Sulfonyl‐1,2,3‐triazoles with Triphenylsilane: Access to Diverse Compounds.

Coordination Chemistry

Li, Bu, and Zhang (2004) reported on lanthanide coordination polymers with 1,2-bis(ethylsulfinyl)ethane, showcasing the structural diversity and stereochemistry influenced by counteranions. This research illustrates the compound's application in developing new materials with potential optical properties Novel lanthanide coordination polymers with a flexible disulfoxide ligand, 1,2-bis(ethylsulfinyl)ethane: structures, stereochemistry, and the influences of counteranions on the framework formations.

Materials Science

Wu et al. (2003) synthesized water-soluble RuII acetylacetonato–sulfoxide complexes, including derivatives of 2-(Ethylsulfonyl)ethanamine, evaluating their potential in inhibiting human breast cancer cells. This highlights the compound's relevance in medicinal chemistry and materials science, particularly in developing anticancer agents Ruthenium(II) acetylacetonato-sulfoxide complexes.

Safety And Hazards

The compound is classified as an eye irritant (Category 2) . It’s recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-ethylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCWLZFPCMLCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfonyl)ethanamine

CAS RN

173336-82-8
Record name 2-(ethanesulfonyl)ethan-1-amine
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